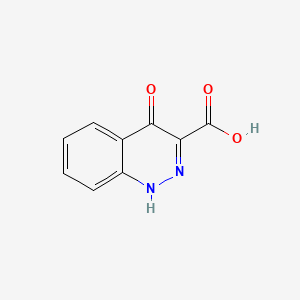

4-Hydroxycinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968256 | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-17-7, 18514-85-7 | |

| Record name | 53512-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

Abstract

4-Hydroxycinnoline-3-carboxylic acid is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the synthesis of a wide range of bioactive molecules.[1] Its structural framework is of significant interest in medicinal chemistry, particularly as a precursor for novel compounds with potential antiviral and antitumor activities.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, focusing on the mechanistic principles, practical experimental protocols, and the rationale behind key procedural choices. We will delve into the classic Richter and Borsche-Herbert cyclization strategies, offering a robust framework for researchers aiming to synthesize and utilize this valuable compound.

Introduction: The Significance of the Cinnoline Core

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities. The specific molecule of interest, this compound (IUPAC Name: 4-oxo-1H-cinnoline-3-carboxylic acid), is a yellow to orange crystalline powder characterized by its utility as a synthetic building block.[1] Its value is underscored by its application in the synthesis of 4-hydroxycinnoline-3-carboxyamide derivatives, which have shown activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[1]

This guide will focus on the most established and reliable methods for constructing this specific cinnoline derivative, emphasizing the intramolecular cyclization of arenediazonium salts—a cornerstone of cinnoline chemistry.

Core Synthetic Pathway: Intramolecular Cyclization via Diazotization

The most direct and historically significant route to the this compound core is through the cyclization of a suitably substituted ortho-aminophenyl precursor. This strategy encompasses several named reactions, including the Richter and Borsche-Herbert syntheses, which share a common mechanistic foundation.[3]

The Richter Synthesis Variant

The first synthesis of the cinnoline ring was reported by Victor von Richter in 1883.[3] A direct application of this principle leads to our target molecule from o-aminophenylpropiolic acid.[2]

Mechanism & Rationale: The synthesis hinges on the diazotization of an ortho-amino group on an aromatic ring that also bears an unsaturated carbon side chain. The resulting diazonium salt is a potent electrophile. The crucial step is an intramolecular electrophilic attack by the diazonium cation onto the carbon-carbon triple bond of the propiolic acid side chain. This cyclization is energetically favorable due to the formation of a stable, six-membered aromatic ring.

The choice of starting material is paramount. The ortho-amino group is essential for the diazotization, and the adjacent propiolic acid not only provides the necessary carbons for ring closure but also directly installs the required 3-carboxylic acid functionality.

Caption: Key mechanistic steps of the Borsche-Herbert reaction.

Comparative Data Summary

The choice of synthetic pathway often depends on the availability of starting materials and desired reaction conditions. The following table summarizes the key parameters for the primary synthesis route.

| Parameter | Richter Synthesis Variant | Borsche-Herbert Reaction |

| Starting Material | o-Aminophenylpropiolic acid | o-Aminobenzoylformic acid derivative |

| Key Reagents | Sodium nitrite, Mineral acid (e.g., HCl) | Sodium nitrite, Mineral acid (e.g., HCl) |

| Critical Step | Intramolecular attack on C≡C bond | Intramolecular attack on enol/enolate |

| Typical Yields | Good [2] | Generally high (70-90% for analogs) [3] |

| Key Advantage | Direct installation of carboxylic acid | More versatile starting materials |

| Key Challenge | Stability/availability of propiolic acid | Control of enolization |

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from the principles of the Richter and Borsche-Herbert cyclizations.

Objective: To synthesize this compound via diazotization and intramolecular cyclization.

Materials:

-

o-Aminophenylpropiolic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Amine Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend o-aminophenylpropiolic acid in deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid with vigorous stirring, maintaining the temperature below 5 °C, until a clear solution of the amine hydrochloride salt is formed.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes.

-

Causality Check: The temperature must be strictly maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt and formation of phenolic byproducts, significantly reducing the yield. [4][5] * After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

-

-

Cyclization:

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 60-70 °C. [2] * Expert Insight: The onset of cyclization is often indicated by nitrogen gas evolution and the formation of a precipitate. The gentle heating provides the activation energy for the intramolecular cyclization to proceed at a controlled rate.

-

Maintain this temperature for 1-2 hours or until gas evolution ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the crude solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield this compound as a crystalline solid.

-

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular cyclization of an arenediazonium salt derived from an ortho-aminophenyl precursor. The Richter and Borsche-Herbert strategies provide a robust and well-understood chemical foundation for this transformation. Success in these syntheses is critically dependent on precise temperature control during the diazotization step to ensure the stability of the key diazonium intermediate. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and optimize the synthesis to obtain high yields of this valuable heterocyclic building block, paving the way for further exploration in drug discovery and development.

References

Sources

"4-Hydroxycinnoline-3-carboxylic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxycinnoline-3-carboxylic Acid

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] As a derivative of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, this molecule serves as a versatile and valuable building block for the synthesis of more complex, biologically active compounds.[1] Its rigid, planar structure, combined with the presence of key functional groups—a carboxylic acid and a hydroxyl group—provides multiple points for chemical modification, making it an attractive scaffold for developing novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxycinnoline form and the more stable 4-oxo-1,4-dihydrocinnoline (cinnolin-4-one) form. This equilibrium is a critical aspect of its chemical character, influencing its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 4-oxo-1H-cinnoline-3-carboxylic acid | [1] |

| CAS Number | 53512-17-7 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 267-268 °C (with decomposition) | [1] |

| Solubility | Soluble in organic solvents; Insoluble in water | [1] |

Synthesis and Reactivity

Synthetic Pathways

This compound is primarily utilized as a synthetic intermediate.[1] A common and practical method for its preparation involves the hydrolysis of corresponding 4-amino-3-cinnolinecarboxamides or related ester derivatives.[2] This approach is advantageous as the amide precursors can be synthesized through various established routes.

Caption: General workflow for the synthesis via amide hydrolysis.

Experimental Protocol: Hydrolysis of 4-Amino-3-cinnolinecarboxamide

The following protocol is a representative method adapted from the literature for the synthesis of cinnoline carboxylic acids from their amide precursors.[2]

-

Suspension: Suspend the starting material, 4-amino-3-cinnolinecarboxamide, in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2N NaOH).

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a basic hydrolysis was performed, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 4. This will precipitate the carboxylic acid product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its principal functional groups:

-

Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids. These include:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Conversion to amides by reacting with amines, often requiring activation with reagents like thionyl chloride or carbodiimides.

-

Reduction: Reduction to the corresponding primary alcohol, although this requires strong reducing agents like LiAlH₄.

-

-

4-Hydroxy/4-Oxo Group: The tautomerism at this position influences reactivity. The hydroxyl form can be alkylated or acylated. The reactivity of the heterocyclic ring itself can be explored for further functionalization, although such reactions are less common than modifications at the carboxylic acid moiety.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a scaffold for generating libraries of derivatives with diverse biological activities.[1] Its structural similarity to the quinolone core, which is a well-established pharmacophore in antibacterial drugs, has inspired its use in various therapeutic areas.[3][4]

Caption: Role as a central scaffold in medicinal chemistry.

Key Therapeutic Areas of Investigation

-

Antiviral Activity: Derivatives, particularly 4-hydroxycinnoline-3-carboxamides, have shown promising activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), highlighting the potential of this scaffold in developing new antiviral therapies.[1]

-

Antitumor Research: The cinnoline framework is being actively explored for the design and synthesis of novel antitumor agents.[1] By modifying the core structure, researchers aim to develop compounds that can selectively target cancer cells or interfere with pathways crucial for tumor growth. The related quinoline-3-carboxylic acid derivatives have shown potential as selective antiproliferative agents by exploiting the acidic tumor microenvironment.[5]

-

Antibacterial Agents: The 4-quinolone-3-carboxylic acid motif is the cornerstone of the highly successful quinolone and fluoroquinolone classes of antibiotics.[3][4] The structural analogy makes this compound an interesting starting point for "scaffold hopping" strategies to discover new antibacterial agents that may overcome existing resistance mechanisms.

Conclusion and Future Perspectives

This compound is a chemically tractable and medicinally relevant heterocyclic compound. Its robust synthesis from accessible precursors and the versatile reactivity of its functional groups make it a cornerstone for building diverse molecular libraries. While much of its reputation is built on the success of its quinoline analogue, the unique electronic properties imparted by the adjacent nitrogen atoms in the cinnoline ring offer distinct opportunities for drug design.

Future research will likely focus on expanding the library of derivatives, exploring novel reactions on the cinnoline core, and conducting in-depth biological evaluations to elucidate the mechanisms of action for its most potent derivatives. As the need for new antiviral, antibacterial, and anticancer agents continues to grow, scaffolds like this compound will remain critical tools for innovation in pharmaceutical sciences.

References

-

J&K Scientific. 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Stenutz. 4-hydroxyquinoline-3-carboxylic acid. [Link]

- Google Patents.

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PharmaCompass.com. 4-Hydroxyquinoline-3-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

PubChem. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875. [Link]

- Google Patents. IE811112L - Derivatives of 4-hydroxy-3-quinoline carboxylic acid.

-

PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

PubMed. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. [Link]

-

ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

-

PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

PubChemLite. 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives (video). [Link]

-

YouTube. Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy. [Link]

-

ACS, Organic Division. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxycinnoline-3-carboxylic Acid

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Hydroxycinnoline-3-carboxylic acid. Due to a lack of readily available, published experimental spectra for this specific molecule, this document employs a predictive approach grounded in established spectroscopic principles. We leverage comprehensive data from the closely related structural analogue, 4-hydroxyquinoline-3-carboxylic acid, and the parent cinnoline heterocycle to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. This guide explains the causal relationships behind spectral features and outlines standardized protocols for data acquisition, offering researchers and drug development professionals a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Challenge of Characterization

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to quinolones, a class known for a wide range of biological activities.[1][2] The precise structural confirmation of such molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization process.

However, a comprehensive search of scientific literature and spectral databases reveals a significant gap in publicly available experimental data for this compound. This guide addresses this gap by providing a detailed, predictive analysis based on the well-characterized and structurally similar analogue, 4-hydroxyquinoline -3-carboxylic acid. By comparing the known spectral features of the quinoline analogue with the fundamental spectroscopic properties of the cinnoline ring system, we can construct a reliable, predicted dataset for the target molecule.[3][4] This approach not only offers immediate, actionable insights but also establishes a validated methodological framework for researchers encountering similar characterization challenges.

Structural Analogue Rationale

The core difference between the target molecule and its analogue is the placement of nitrogen atoms in the heterocyclic ring. Quinoline contains a 1-azanaphthalene system, while cinnoline is a 1,2-diazanaphthalene system.[4] This seemingly small change induces significant, predictable alterations in the electronic environment and, consequently, the spectroscopic output, particularly in NMR and Mass Spectrometry.

Figure 1: Logical workflow for predicting the spectroscopic data of the target molecule using a primary analogue and parent heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The key differences between our target and its analogue will manifest in the aromatic region of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals for the carboxylic acid proton, the hydroxyl proton, and the four protons on the benzene portion of the cinnoline ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons (-OH and -COOH).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual DMSO solvent peak at 2.50 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Insights & Comparison to Quinoline Analogue |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical for carboxylic acids; highly deshielded and subject to hydrogen bonding.[5] Similar to the quinoline analogue. |

| OH | ~11.0 | Broad Singlet (br s) | Exchangeable proton. Its position can vary with concentration and temperature. Similar to the quinoline analogue. |

| H-5 | 8.2 - 8.4 | Doublet (d) | This proton is peri to the C-4 hydroxyl group. Its chemical shift will be comparable to the H-5 proton in the quinoline analogue. |

| H-8 | 8.0 - 8.2 | Doublet (d) | H-8 is adjacent to the N-1 nitrogen in the cinnoline ring, which is expected to induce a significant downfield shift compared to the corresponding H-8 in the quinoline system.[6][7] |

| H-6, H-7 | 7.6 - 7.9 | Multiplets (m) | These protons will form a more complex splitting pattern than in the quinoline analogue due to the influence of the adjacent N=N moiety, disrupting the simpler coupling pattern of a standard benzene ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. The chemical shifts of the carbons in the heterocyclic ring are most sensitive to the N=N vs. C=N substitution.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process similarly to the ¹H spectrum. Calibrate to the DMSO-d₆ solvent peak at 39.52 ppm. An Attached Proton Test (APT) or DEPT-135 experiment can be run to distinguish between CH, CH₂, and quaternary carbons.[8]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights & Comparison to Quinoline Analogue |

| C=O (Carboxyl) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon.[5] |

| C-4 (C-OH) | 160 - 165 | The carbon bearing the hydroxyl group, highly deshielded. |

| C-4a, C-8a (Bridgehead) | 140 - 150 | The C-8a carbon, adjacent to N-1, is expected to be more deshielded than its quinoline counterpart.[9] |

| C-3 | ~110 | The carbon bearing the carboxylic acid group. |

| Aromatic CH (C5-C8) | 120 - 135 | The precise shifts will vary, with C-8 and C-5 likely being the most deshielded due to proximity to the heteroatoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The spectra of this compound and its quinoline analogue are expected to be very similar, as the primary absorbing groups (OH, COOH) are identical.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan first. The final spectrum is typically presented in terms of transmittance (%).

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid Dimer) | Broad, Strong | This is a hallmark of a carboxylic acid and is caused by strong hydrogen bonding.[10][11] |

| ~3000 | C-H Stretch (Aromatic) | Medium, Sharp | Overlaps with the broad O-H stretch. |

| 1725 - 1700 | C=O Stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a very reliable indicator of this functional group.[12] |

| 1620 - 1580 | C=C & C=N Stretch (Aromatic Rings) | Medium-Strong | Vibrations from the fused ring system. |

| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium | Associated with the carboxylic acid C-O single bond.[10] |

| 960 - 900 | O-H Bend (Out-of-Plane) | Broad, Medium | Another characteristic, broad peak for a hydrogen-bonded carboxylic acid.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable. Electrospray Ionization (ESI) is an alternative for less stable compounds.

-

Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions. The molecular weight of this compound (C₁₀H₆N₂O₃) is 202.17 g/mol .

Figure 2: Predicted primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Predicted Mass Spectrum Fragmentation

| m/z Value | Proposed Fragment | Interpretation |

| 202 | [C₁₀H₆N₂O₃]⁺· | Molecular Ion (M⁺·) . This peak confirms the molecular weight of the compound. |

| 184 | [M - H₂O]⁺· | Loss of a water molecule, a common fragmentation for compounds with hydroxyl and carboxylic acid groups. |

| 157 | [M - ·COOH]⁺ | Loss of the carboxylic acid radical, a characteristic cleavage for carboxylic acids.[5] |

| 156 | [M - H₂O - CO]⁺· | Subsequent loss of carbon monoxide from the [M - H₂O]⁺· ion. |

| 130 | [C₈H₆N₂]⁺· | This corresponds to the parent cinnoline cation radical, formed after loss of substituents. |

| 102 | [C₈H₆]⁺· | Loss of a neutral N₂ molecule from the cinnoline fragment, a key fragmentation pathway for the cinnoline ring system that distinguishes it from quinoline. |

The predicted loss of N₂ (28 Da) from the heterocyclic core is a critical diagnostic feature that would differentiate 4-hydroxycinnoline -3-carboxylic acid from its quinoline analogue in a mass spectrum. The quinoline ring does not undergo this specific fragmentation.

Conclusion

This guide presents a comprehensive, predicted spectroscopic dataset for this compound. By grounding these predictions in the established data of a close structural analogue and the parent cinnoline heterocycle, we provide a scientifically rigorous and practical tool for researchers. The key predicted differentiators are the distinct splitting patterns and chemical shifts in the aromatic region of the NMR spectra and the characteristic loss of N₂ in the mass spectrum. These insights should empower scientists to confidently identify and characterize this molecule, bridging the current gap in experimental data and facilitating future research in this area.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cinnoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sallam, M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. Available at: [Link]

-

Arias, L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 178, 189-197. Available at: [Link]

-

SpectraBase. (n.d.). Cinnoline [13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available at: [Link]

-

ResearchGate. (2025). Mass Spectra of oxygenated quinolines. Available at: [Link]

-

Robinson, J. R. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CINNOLINE(253-66-7) 1H NMR [m.chemicalbook.com]

- 6. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 10. Cinnoline [webbook.nist.gov]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Hydroxycinnoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycinnoline-3-carboxylic acid, a key heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry. Its structural framework is a cornerstone for the development of novel therapeutic agents, demonstrating notable potential in antiviral and antitumor applications. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and biological significance, offering insights for researchers engaged in drug discovery and development.

Core Identification: CAS Number and Nomenclature

At the heart of any chemical investigation is the precise identification of the compound. This compound is registered under the CAS Number 53512-17-7 .

Systematic nomenclature is crucial for unambiguous communication in the scientific community. The IUPAC name for this compound is 4-oxo-1H-cinnoline-3-carboxylic acid . This name reflects the tautomeric equilibrium where the hydrogen atom can reside on the nitrogen at position 1, resulting in a ketone at position 4. This keto-enol tautomerism is a key feature of its chemical reactivity.

Synonyms and Alternative Names:

-

4-hydroxy-3-cinnolinecarboxylic acid

-

1,4-dihydro-4-oxocinnoline-3-carboxylic acid

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 267-268 °C (decomposes) |

| Solubility | Soluble in organic solvents, insoluble in water |

Synthesis of the Cinnoline Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic routes have been explored, a common approach involves the cyclization of a substituted phenylhydrazone derivative. The causality behind this experimental choice lies in the inherent reactivity of the starting materials, which allows for the formation of the bicyclic cinnoline ring system.

Detailed Synthesis Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis. Each step is designed to produce a verifiable intermediate, ensuring the integrity of the final product.

Step 1: Synthesis of Diethyl 2-(2-nitrophenyl)malonate

-

Reactants: 2-Nitrobenzyl bromide and diethyl malonate.

-

Base and Solvent: A non-nucleophilic base such as sodium ethoxide in a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: Diethyl malonate is deprotonated by the base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 2-nitrobenzyl bromide.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization to Ethyl 4-hydroxycinnoline-3-carboxylate

-

Reactant: Diethyl 2-(2-nitrophenyl)malonate.

-

Reducing Agent: A reducing agent capable of reducing the nitro group to an amine, which then undergoes intramolecular cyclization. A common choice is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like tin(II) chloride in an acidic medium.

-

Procedure: The nitro group is reduced to an amino group. The resulting amine then attacks one of the ester carbonyls in an intramolecular fashion, leading to the formation of the cinnoline ring.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed. The resulting solid is then purified by recrystallization.

Step 3: Hydrolysis to this compound

-

Reactant: Ethyl 4-hydroxycinnoline-3-carboxylate.

-

Reagent: A strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

-

Procedure: The ester is saponified by the base to form the corresponding carboxylate salt.

-

Workup and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid is then collected by filtration, washed with water, and dried.

Below is a diagram illustrating the general synthetic workflow:

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around its key functional groups: the carboxylic acid, the hydroxyl group (in its enol tautomer), and the N-H group of the heterocyclic ring. This versatility makes it an excellent starting material for the synthesis of a diverse library of derivatives.

-

Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst) to produce various ester derivatives.

-

Amide Formation: The carboxylic acid can be converted to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which can then be reacted with a wide range of amines to form 4-hydroxycinnoline-3-carboxamides. This is a particularly important transformation as many of the biologically active derivatives are amides.

-

N-Alkylation: The nitrogen atom at position 1 can be alkylated using an appropriate alkyl halide in the presence of a base. This modification can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

Biological Significance and Therapeutic Potential

The cinnoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant promise as both antiviral and antitumor agents.

Antiviral Activity

Derivatives of this compound, particularly the 4-hydroxycinnoline-3-carboxamides, have demonstrated notable activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). The mechanism of action is believed to involve the inhibition of key viral enzymes necessary for replication. The specific structural features of the amide substituent play a crucial role in determining the potency and selectivity of these antiviral agents.

The general approach to enhancing antiviral potency involves the synthesis of a library of carboxamide derivatives with diverse substituents. This allows for the exploration of the structure-activity relationship (SAR) and the identification of pharmacophores that optimize binding to the viral target.

Antitumor Activity

The cinnoline ring system is also a feature in a number of compounds with demonstrated antitumor properties. Derivatives of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been investigated for their ability to inhibit cancer cell proliferation. The proposed mechanisms of action are varied but often involve the inhibition of key signaling pathways or enzymes that are dysregulated in cancer cells. For instance, some cinnoline derivatives have been shown to act as kinase inhibitors.

The development of cinnoline-based antitumor agents often follows a rational design approach, where the core scaffold is modified to enhance its affinity and selectivity for a specific cancer-related target.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring, as well as a signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon at position 4 (in the keto tautomer), and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the ketone at position 4, and the N-H stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its robust synthesis, amenable reactivity, and the significant biological activities of its derivatives make it a compound of high interest for the development of new antiviral and antitumor therapies. Further exploration of the structure-activity relationships of its derivatives holds the promise of yielding novel drug candidates with improved potency and selectivity. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important heterocyclic scaffold.

References

A comprehensive list of references will be compiled upon the retrieval of specific journal articles and patents detailing the synthesis, characterization, and biological evaluation of this compound and its derivatives.

A Technical Guide to the Solubility of 4-Hydroxycinnoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Value – Understanding the Solubility Profile

In the realm of drug discovery and materials science, the solubility of a compound is not merely a number; it is a critical determinant of its utility and developability. For a molecule like 4-Hydroxycinnoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, understanding its behavior in various solvent systems is paramount.[1][2] Low aqueous solubility can severely hamper bioavailability for oral drug candidates, while poor solubility in organic solvents can complicate synthesis, purification, and formulation.[3][] This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings dictated by its molecular structure and present a robust, field-proven experimental protocol for generating a reliable solubility profile. This document is designed not just to provide answers, but to empower researchers to generate high-quality, reproducible data tailored to their specific applications.

Molecular Structure Analysis: Predicting Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of this compound's functional groups and potential tautomeric forms provides a strong foundation for predicting its behavior in different solvent environments.

Core Structure and Functional Groups

This compound possesses a rigid, bicyclic aromatic core (a 1,2-diazanaphthalene system) substituted with two key functional groups: a carboxylic acid (-COOH) at position 3 and a hydroxyl group (-OH) at position 4.[5]

-

Cinnoline Core: The aromatic, heterocyclic nature of the cinnoline ring system contributes to its overall planarity and potential for π-π stacking interactions. This core is relatively nonpolar.

-

Carboxylic Acid Group: This is a strongly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to significantly influence solubility in polar and basic solvents.

-

Hydroxyl Group: As a polar group, the hydroxyl moiety can also participate in hydrogen bonding, further enhancing affinity for polar solvents.

Tautomerism: A Critical Consideration

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism, similar to what is observed in 4-hydroxyquinolines.[6][7][8] The "4-hydroxy" form can exist in equilibrium with its "4-oxo" (or cinnolin-4-one) tautomer.

Caption: Keto-enol tautomerism of the 4-hydroxycinnoline moiety.

The predominant tautomeric form in a given state (solid or solution) can have a profound impact on physicochemical properties, including solubility. The keto form may exhibit different hydrogen bonding patterns and dipole moments compared to the enol form, thus altering its interaction with solvent molecules.[7][8]

Physicochemical Parameters: The Missing Pieces

To build a truly predictive model of solubility, two key parameters are essential:

-

pKa (Ionization Constant): The carboxylic acid group is acidic, and the nitrogen atoms in the cinnoline ring are basic. Therefore, the molecule is amphoteric. The pKa values associated with these groups will dictate the molecule's charge state at a given pH. The ionized form (carboxylate anion or protonated nitrogen) is generally much more soluble in aqueous media than the neutral form.

-

logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the molecule. A higher logP suggests greater solubility in nonpolar, lipophilic solvents and lower solubility in water.

Without experimentally determined or high-confidence predicted values for these parameters, a precise quantitative prediction of solubility is not feasible. However, based on the structure, we can make some qualitative predictions.

Qualitative Solubility Profile and Predictions

Based on available supplier information and the structural analysis above, a general qualitative solubility profile can be summarized.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water , Moderate in Alcohols | Insoluble in neutral water due to the nonpolar core. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid (forming a soluble carboxylate salt) and below the pKa of the cinnoline nitrogens (forming a soluble ammonium salt). The presence of H-bond donors in alcohols should improve solubility over water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar functional groups of the molecule. DMSO and DMF are generally very good solvents for multifunctional, drug-like molecules. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Insoluble | The highly polar carboxylic acid and hydroxyl/keto groups make favorable interactions with nonpolar solvents unlikely. The energy required to break the crystal lattice and solvate the polar groups will not be compensated by weak van der Waals interactions with these solvents. |

Experimental Determination of Thermodynamic Solubility: A Gold-Standard Protocol

Given the absence of quantitative data, this section provides a detailed, self-validating protocol for determining the thermodynamic (or equilibrium) solubility of this compound. Thermodynamic solubility represents the true equilibrium of a solute with its solvent and is the most relevant value for formulation and biopharmaceutical studies.[9][10] This contrasts with kinetic solubility, which is often higher due to the formation of metastable supersaturated solutions but is less reproducible.[9][11][12]

The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic solubility.[13]

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selection of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO, DMF, Acetonitrile, Toluene)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~10 mg.

-

Pipette a precise volume of the chosen solvent (e.g., 2 mL) into the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has plateaued.[13]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand briefly to allow larger particles to settle.

-

To separate the undissolved solid from the saturated supernatant, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the solution using a chemically compatible syringe filter. This is often the preferred method to ensure all fine particulates are removed.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor

-

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[14][15][16]

Key Steps in Method Development

-

Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and scan its absorbance using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This will provide the optimal wavelength for detection in HPLC.

-

Column and Mobile Phase Selection:

-

A C18 reversed-phase column is a good starting point for a molecule of this polarity.

-

Develop an isocratic or gradient mobile phase system, typically a mixture of an aqueous buffer (e.g., phosphate buffer with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve a sharp, symmetrical peak with a reasonable retention time.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the diluent.

-

Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 to be considered linear and reliable for quantification.[17]

-

Data Presentation and Interpretation

The final output of this work should be a comprehensive solubility profile, summarized in a clear and concise table.

Table 2: Experimentally Determined Solubility Profile of this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

| Water | 80.1 | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | ~80 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 36.6 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | 38.3 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 47.0 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

SD: Standard Deviation from replicate measurements.

This table will provide a clear, quantitative basis for solvent selection in synthesis, purification, formulation, and biological assays, moving beyond qualitative descriptions to enable informed, data-driven decisions in the research and development process.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the structurally related 4-Hydroxyquinoline-3-carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[18] Therefore, standard laboratory precautions should be taken:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has outlined a comprehensive approach to understanding and quantifying the solubility of this compound. While publicly available quantitative data is scarce, a robust prediction of its behavior can be made based on its molecular structure. More importantly, this document provides the necessary intellectual framework and a detailed, actionable experimental protocol for researchers to generate their own high-quality, thermodynamic solubility data. By following the gold-standard shake-flask method coupled with a validated HPLC-UV analytical procedure, scientists can build the reliable solubility profile essential for advancing their research and development objectives with this promising compound.

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved January 18, 2026, from [Link]

-

Stenutz, R. (n.d.). 4-hydroxyquinoline-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 18, 2026, from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 18, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved January 18, 2026, from [Link]

- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- Paluch, K. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(19), 10630–10667.

- Al-Ali, A. A., et al. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of...

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 18, 2026, from [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved January 18, 2026, from [Link]

-

International Programme on Chemical Safety. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 18, 2026, from [Link]

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

-

PharmaCompass. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

- Li, Y., et al. (2010). Analytical Method Selection for Drug Product Dissolution Testing. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 814-823.

- Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 466-474.

- Tencomnao, T. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet].

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 18, 2026, from [Link]

- Gee, G. (1942). Some Factors Affecting the Solubility of Polymers.

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved January 18, 2026, from [Link]

- Reva, I., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12345–12356.

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 18, 2026, from [Link]

- Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.

- Kim, J. S., et al. (2016). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 3(10), 1285-1291.

- Gop, S., et al. (2021). Tautomeric forms of 4-hydroxy quinoline.

- BenchChem. (2025). A Technical Guide to Amino-Cinnoline Derivatives: Synthesis, Properties, and Therapeutic Potential.

- Wozniak, K., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3986.

- Lewgowd, W., & Stanczak, A. (2006). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 339(2), 67-75.

- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Antonov, L., et al. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 19, 1436-1447.

- Dine, I., et al. (2022). Tautomeric form of 4-quinolone (1).

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. who.int [who.int]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. tapi.com [tapi.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. chemicalbook.com [chemicalbook.com]

The Cinnoline Core: A Technical Guide to the Discovery and History of 4-Hydroxycinnoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 4-Hydroxycinnoline-3-carboxylic acid. From its initial synthesis in the late 19th century as a key step in the elucidation of the cinnoline heterocyclic system to its contemporary role as a scaffold in medicinal chemistry, this molecule holds a unique position in the landscape of organic and pharmaceutical sciences. This document will detail the historical context of its discovery, explore the evolution of its synthesis, and discuss its known and potential applications, with a particular focus on its derivatives as bioactive agents. Methodologies, key experimental insights, and a comparative analysis with structurally related compounds are presented to offer a complete scientific narrative for researchers in the field.

Introduction: The Emergence of a Heterocyclic Scaffold

The field of heterocyclic chemistry is foundational to drug discovery, with nitrogen-containing ring systems forming the backbone of a vast array of therapeutic agents. Among these, the cinnoline scaffold, a benzo[c]pyridazine system, has garnered significant interest due to the diverse pharmacological activities exhibited by its derivatives.[1] this compound (IUPAC Name: 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid) represents a cornerstone of this chemical family.[2] Its discovery was not an isolated event but rather a pivotal moment in the history of heterocyclic chemistry, enabling the characterization of the then-novel cinnoline ring system.[3]

This guide will provide an in-depth exploration of this molecule, beginning with its historical discovery and the seminal synthetic route that first brought it into existence. We will then transition to its modern synthetic utility and its role as a versatile precursor for the development of novel bioactive molecules, particularly in the realms of antiviral and antitumor research.[2]

The Historical Cornerstone: The Richter Cinnoline Synthesis

The story of this compound is intrinsically linked to the discovery of the cinnoline ring system itself by the German chemist Victor von Richter in 1883.[4] In his work, von Richter was investigating the cyclization of ortho-substituted phenylacetylenes. This led to the development of the reaction that now bears his name: the Richter cinnoline synthesis.[3]

The original synthesis involved the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, which yielded this compound in an impure form.[3] This intermediate was crucial as its subsequent decarboxylation and reductive removal of the hydroxyl group provided the parent heterocycle, cinnoline, for the first time.[3]

Reaction Mechanism and Causality

The Richter synthesis is a mechanistically elegant transformation that proceeds through a series of well-defined steps. The key to this reaction is the intramolecular cyclization of a diazonium salt onto an adjacent alkyne.

Figure 1: Conceptual workflow of the Richter Cinnoline Synthesis.

Historical Protocol: The Richter Cinnoline Synthesis (1883)

Step 1: Diazotization of o-Aminophenylpropiolic Acid

-

o-Aminophenylpropiolic acid is dissolved in aqueous mineral acid (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This generates the corresponding arenediazonium salt in situ.

Step 2: Intramolecular Cyclization and Hydration

-

The aqueous solution of the diazonium salt is gently warmed. This promotes the intramolecular attack of the diazonium group on the alkyne, leading to a vinylic cation intermediate.

-

Water acts as a nucleophile, attacking the carbocation.

Step 3: Tautomerization and Isolation

-

The resulting enol rapidly tautomerizes to the more stable keto form, yielding this compound.

-

The product, being sparingly soluble in water, precipitates from the reaction mixture and can be isolated by filtration.

Physicochemical Properties

This compound is a yellow to orange crystalline powder.[2] It is characterized by its insolubility in water and solubility in organic solvents, with a high melting point of 267-268 °C (with decomposition).[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 267-268 °C (decomposes) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Modern Synthetic Approaches and Derivatives

While the Richter synthesis was groundbreaking, modern organic chemistry has sought more efficient and versatile methods for the synthesis of cinnoline derivatives. These often involve the construction of the heterocyclic ring from different precursors.

A common modern strategy for the synthesis of related 4-hydroxycinnoline derivatives involves the use of titanium tetrachloride to promote the cyclization of appropriately substituted precursors. For example, 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid has been synthesized via this method.[5]

Representative Modern Synthesis Protocol: Synthesis of 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid [5]

Step 1: Cyclization

-

To a stirred solution of the starting material (22.5 g) in chlorobenzene (160 ml) under a nitrogen atmosphere at 20 °C, titanium tetrachloride (16.4 g) is added.

-

The mixture is heated to 90-100 °C for 5 hours.

-

The reaction is allowed to cool to room temperature.

Step 2: Work-up and Isolation

-

The reaction mixture is then subjected to an appropriate aqueous work-up to quench the titanium tetrachloride and protonate the product.

-

The crude product is isolated by filtration and purified by recrystallization.

This modern approach offers advantages in terms of substrate scope and reaction conditions compared to the historical Richter synthesis.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for more complex, biologically active molecules.[2] Its derivatives, particularly the carboxamides, have been investigated for their therapeutic potential.

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents. Specifically, 4-hydroxycinnoline-3-carboxamides have documented activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[2]

It is important to distinguish the cinnoline scaffold from the closely related and more extensively studied 4-hydroxyquinoline-3-carboxylic acid scaffold. While structurally similar, the presence of the N-N bond in the cinnoline ring significantly influences the molecule's electronic properties and three-dimensional shape, leading to different biological activities. A significant body of research exists for 4-hydroxyquinoline-3-carboxamides as potent inhibitors of herpesvirus DNA polymerase, including HCMV.[6] However, specific primary research articles detailing the synthesis, antiviral data (e.g., IC₅₀ values), and mechanism of action for cinnoline-based carboxamides against HCMV and EBV are not as readily available in the public domain, though their activity is noted in chemical databases.[2]

The general mechanism of action for many antiviral carboxamides involves the inhibition of key viral enzymes necessary for replication, such as DNA polymerase.[6]

Figure 2: Postulated mechanism of action for antiviral carboxamide derivatives.

Antitumor Potential

The cinnoline ring system is also a "privileged structure" in the design of anticancer agents.[1] While specific studies focusing on derivatives of this compound are limited, the broader class of cinnolines has been explored for antitumor activity.[1] The structural similarity to quinolines, many of which are known to possess anticancer properties, suggests that cinnoline derivatives are a promising area for further investigation in oncology drug discovery.[2]

Conclusion and Future Perspectives

This compound, born from a foundational discovery in heterocyclic chemistry, continues to be a molecule of significant interest. Its historical importance is undeniable, as it was the key that unlocked the cinnoline ring system for further study. Today, its relevance has transitioned from a chemical curiosity to a valuable scaffold for the synthesis of potentially life-saving therapeutic agents.

The documented antiviral activity of its carboxamide derivatives against HCMV and EBV warrants further, more detailed investigation to elucidate specific structure-activity relationships and mechanisms of action. The antitumor potential of the cinnoline core, while less explored for this specific molecule's derivatives, remains a promising avenue for future research. As synthetic methodologies continue to advance, the ability to create diverse libraries of this compound derivatives will undoubtedly lead to the discovery of new and potent bioactive compounds. This humble molecule, first isolated over a century ago, is a testament to the enduring power of fundamental chemical discovery to seed future innovations in medicine.

References

- Braitman, A., et al. (2001). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 45(9), 2656–2662.

- von Richter, V. (1883). Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.

-

Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

- MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.

- Journal of Pharmaceutical Negative Results. (2022).

-

PrepChem.com. (n.d.). Synthesis of 8-methyl-4-hydroxy-cinnoline-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (1999). WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.

- PubMed. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20.

- PubMed. (1995). Synthesis and Antiviral Activity of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine. Journal of Medicinal Chemistry, 38(21), 4258-4264.

- ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- PubMed Central. (2021). A review: Mechanism of action of antiviral drugs.

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

- PubMed Central. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(3), 2269–2284.

- PubMed Central. (2019). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). ACS Infectious Diseases, 5(10), 1734–1745.

- PubMed. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 583-592.

- PubMed Central. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(30), 19358-19372.

- ResearchGate. (2019). (PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':-6,5]pyrano[3,2-h]quinoline derivatives. Journal of Heterocyclic Chemistry, 56(4), 1275-1286.

- MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793.

- PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6049–6064.

- PubMed. (2012).

- PubMed. (2023). Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease. Antiviral Research, 217, 105696.

- PubMed Central. (2021). Combinatorial Drug Treatments Reveal Promising Anticytomegaloviral Profiles for Clinically Relevant Pharmaceutical Kinase Inhibitors (PKIs). International Journal of Molecular Sciences, 22(16), 8758.

- PubMed. (2015). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 15(8), 1024-1031.

Sources

- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antiviral activity of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in "4-Hydroxycinnoline-3-carboxylic acid"

An In-Depth Technical Guide Tautomerism in 4-Hydroxycinnoline-3-carboxylic acid: A Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary